Enhanced Anticancer Potency via Copper Complexation vs. Free Ligand
The copper complex of a pyridyl thiazole derivative (PTC) demonstrates significantly enhanced anticancer activity compared to the free ligand (PT) in MCF-7 breast cancer cells. This head-to-head comparison provides a quantitative basis for evaluating the parent scaffold's utility in metallodrug design [1].
| Evidence Dimension | Anticancer activity (IC50) |
|---|---|
| Target Compound Data | Copper complex PTC: IC50 = 516 µg/mL |
| Comparator Or Baseline | Free ligand PT (pyridyl thiazole derivative): IC50 = 868 µg/mL |
| Quantified Difference | 1.68-fold improvement in potency (lower IC50) |
| Conditions | MCF-7 human breast cancer cell line, in vitro cytotoxicity assay |
Why This Matters
Quantifies the performance gain achievable through metal coordination of the 4-(pyridin-2-yl)thiazole scaffold, informing medicinal chemistry strategies for anticancer lead optimization.
- [1] Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex. (2024). Journal of Molecular Liquids, 404, 124936. View Source
